molecular formula C11H25NO2S B12674221 Propanoic acid, 3-(octylthio)-, ammonium salt CAS No. 122815-13-8

Propanoic acid, 3-(octylthio)-, ammonium salt

Cat. No.: B12674221
CAS No.: 122815-13-8
M. Wt: 235.39 g/mol
InChI Key: VOWAOAGIIPOKIP-UHFFFAOYSA-N
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Description

Propanoic acid, 3-(octylthio)-, ammonium salt is a chemical compound that belongs to the class of carboxylic acids and their derivatives It is characterized by the presence of a propanoic acid moiety substituted with an octylthio group and an ammonium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 3-(octylthio)-, ammonium salt typically involves the reaction of propanoic acid with an octylthio compound in the presence of a suitable catalyst. The reaction conditions may include elevated temperatures and the use of solvents to facilitate the reaction. The resulting product is then treated with ammonia to form the ammonium salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality. The process may include steps such as purification and crystallization to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 3-(octylthio)-, ammonium salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.

    Substitution: The octylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may require catalysts such as palladium or platinum.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Propanoic acid, 3-(octylthio)-, ammonium salt has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of propanoic acid, 3-(octylthio)-, ammonium salt involves its interaction with molecular targets such as enzymes and receptors. The octylthio group may play a role in binding to hydrophobic pockets within proteins, while the ammonium ion can interact with negatively charged sites. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Propionic acid: A simple carboxylic acid with similar structural features but lacking the octylthio group.

    Ammonium propionate: The ammonium salt of propionic acid, similar in structure but without the octylthio substitution.

    Octylthiol: A compound with an octylthio group but lacking the carboxylic acid moiety.

Uniqueness

Propanoic acid, 3-(octylthio)-, ammonium salt is unique due to the presence of both the octylthio group and the ammonium ion

Properties

CAS No.

122815-13-8

Molecular Formula

C11H25NO2S

Molecular Weight

235.39 g/mol

IUPAC Name

azanium;3-octylsulfanylpropanoate

InChI

InChI=1S/C11H22O2S.H3N/c1-2-3-4-5-6-7-9-14-10-8-11(12)13;/h2-10H2,1H3,(H,12,13);1H3

InChI Key

VOWAOAGIIPOKIP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCSCCC(=O)[O-].[NH4+]

Origin of Product

United States

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